molecular formula C15H23N3O3S B3750323 N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide

N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide

Cat. No.: B3750323
M. Wt: 325.4 g/mol
InChI Key: ACBUUQQNSLFPKI-UHFFFAOYSA-N
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Description

N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide is a sulfonamide compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a sulfonamide group, which is known for its role in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylpyrrolidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antibacterial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)sulfonylamino]butyl]pyrrolidine-1-carboxamide
  • N-[2-(4-methylphenyl)sulfonylamino]ethyl]pyrrolidine-1-carboxamide
  • N-[3-(4-methylphenyl)sulfonylamino]propyl]piperidine-1-carboxamide

Uniqueness

N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-13-5-7-14(8-6-13)22(20,21)17-10-4-9-16-15(19)18-11-2-3-12-18/h5-8,17H,2-4,9-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBUUQQNSLFPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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